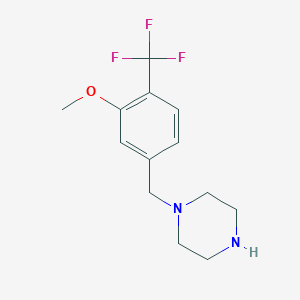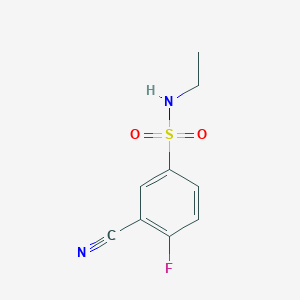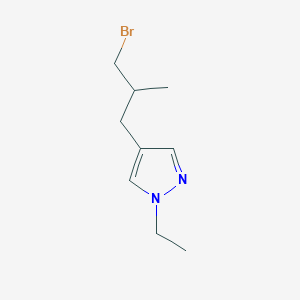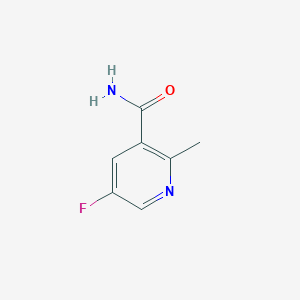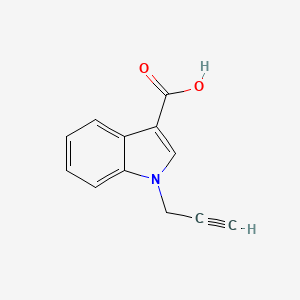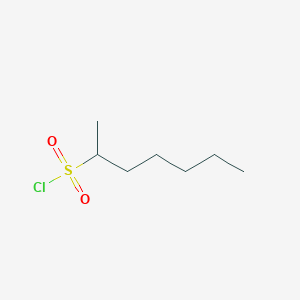
Heptane-2-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-2-sulfonyl Chloride is an organosulfur compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to the second carbon of the heptane chain. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptane-2-sulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of heptane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H15SO3H+SOCl2→C7H15SO2Cl+SO2+HCl
This method is efficient and yields high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Heptane-2-sulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: While less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are often conducted under controlled temperature and pressure conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Heptane-2-sulfonyl Chloride has a wide range of applications in scientific research:
Wirkmechanismus
Heptane-2-sulfonyl Chloride can be compared with other sulfonyl chlorides such as:
- Methanesulfonyl Chloride (CH3SO2Cl)
- Benzenesulfonyl Chloride (C6H5SO2Cl)
- Toluene-4-sulfonyl Chloride (C7H7SO2Cl)
Uniqueness:
- Chain Length: this compound has a longer aliphatic chain compared to methanesulfonyl and benzenesulfonyl chlorides, which can influence its reactivity and solubility .
- Reactivity: The presence of the heptane chain can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications .
Vergleich Mit ähnlichen Verbindungen
- Methanesulfonyl Chloride: Used in similar nucleophilic substitution reactions but with different reactivity due to the shorter chain .
- Benzenesulfonyl Chloride: Commonly used in the synthesis of sulfonamides and sulfonates, with aromatic properties influencing its reactivity .
- Toluene-4-sulfonyl Chloride: Similar applications but with a toluene backbone, affecting its physical and chemical properties .
Eigenschaften
Molekularformel |
C7H15ClO2S |
|---|---|
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-3-4-5-6-7(2)11(8,9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XMCYPBHDMUSBJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)

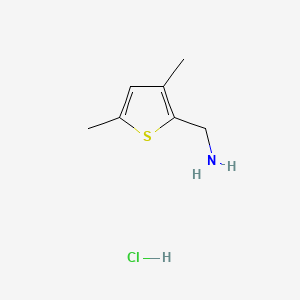
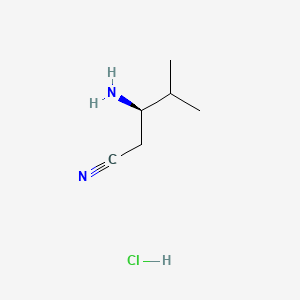
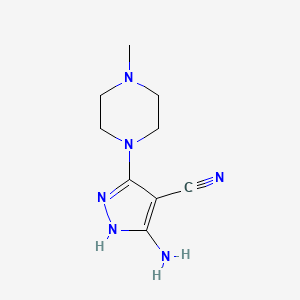
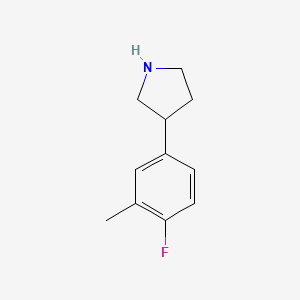
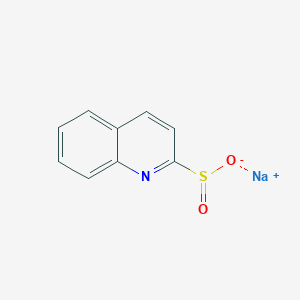
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
